molecular formula C14H31NO7 B605468 Amino-PEG7-alcohol CAS No. 1425973-14-3

Amino-PEG7-alcohol

Cat. No. B605468
M. Wt: 325.402
InChI Key: DIJOLBMLEZIVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG7-alcohol is a PEG derivative containing an amino group with a hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .


Molecular Structure Analysis

Amino-PEG7-alcohol has a molecular formula of C14H31NO7 . It contains an amino group and a hydroxyl group, which are connected by a polyethylene glycol (PEG) spacer .


Chemical Reactions Analysis

The amino group in Amino-PEG7-alcohol is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Physical And Chemical Properties Analysis

Amino-PEG7-alcohol has a molecular weight of 325.4 g/mol . It is a PEG derivative, which means it is likely to be hydrophilic and soluble in water .

Scientific Research Applications

  • Diversity-Oriented Synthesis

    • Field : Organic Chemistry
    • Application : Amino alcohols are used as scaffolds in a diversity-oriented protocol for the development of libraries of small polycyclic molecules .
    • Method : The design of the libraries is based on the iterative use of two powerful ring-forming reactions; a ring-closing metathesis and an intramolecular Diels-Alder reaction, to simultaneously introduce structural complexity and diversity .
    • Results : This methodology allows for the creation of a diverse range of structures, increasing the potential for discovering new biologically active compounds .
  • Synthesis of Biologically Active Compounds

    • Field : Medicinal Chemistry
    • Application : β-Amino alcohols have been used extensively as a powerful source of chirality in the synthesis of biologically active compounds .
    • Method : Transformation of the hydroxy group of these β-amino alcohols into a good leaving group, by using trifluoroacetic anhydride, led to rearranged β-amino alcohols in good yields and with high enantiomeric excesses .
    • Results : This rearrangement has allowed the transformation of substituted prolinols to substituted 3-hydroxypiperidines and linear β-amino alcohols, issued from natural amino acids, to rearranged β-amino alcohols .
  • Reprogramming Natural Proteins Using Unnatural Amino Acids

    • Field : Protein Engineering
    • Application : Unnatural amino acids, which could include Amino-PEG7-alcohol, have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity .
    • Method : The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts that exhibit versatile physicochemical properties and biological functions .
    • Results : Unnatural amino acids offer a wide array of applications such as antibody-drug conjugates, probes for change in protein conformation and structure–activity relationships, peptide-based imaging, antimicrobial activities, etc .
  • Preparation of Chiral Pharmaceutical Intermediates and Fine Chemicals

    • Field : Biotechnology
    • Application : Alcohol dehydrogenases (ADHs) are used in the preparation of chiral pharmaceutical intermediates and fine chemicals .
    • Method : This involves the use of ADHs in biological applications .
    • Results : The latest advances in these applications have enhanced the industrial applications of ADH-related research .
  • Protein Labelling and Post-Translational Modifications

    • Field : Biochemistry
    • Application : Unnatural amino acids can be incorporated into protein for protein labelling and post-translational modifications .
    • Method : The incorporation of unnatural amino acids into proteins expands its functional diversity in biophysics, spectroscopy and optical probes, bio-orthogonal chemistry .
    • Results : This dramatically expands the possibilities for using chiral building blocks and molecular scaffolds to construct combinatorial libraries .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO7/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h16H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJOLBMLEZIVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG7-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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